molecular formula C27H24N2O3S2 B2524600 3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide CAS No. 954296-10-7

3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide

Cat. No. B2524600
CAS RN: 954296-10-7
M. Wt: 488.62
InChI Key: NYWFGVJGKXXAOX-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole carboxamide . It is part of a novel series of methoxyphenyl thiazole carboxamide derivatives that have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .


Synthesis Analysis

The compound was synthesized as part of a series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using various techniques including 1H, 13C-NMR, IR, and HRMS spectrum analysis . Molecular docking studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes .


Chemical Reactions Analysis

The compound was evaluated for its selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques including 1H, 13C-NMR, IR, and HRMS spectrum analysis . The compound was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .

Safety And Hazards

The cytotoxicity of these compounds was evaluated against three cancer cell lines: Huh7, MCF-7, and HCT116 . Negligible or very weak activities were observed for all of these compounds except compound 2f, which showed moderate activities with IC 50 values of 17.47 and 14.57 µM against Huh7 and HCT116 cancer cell lines, respectively .

Future Directions

The current work aimed to synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their activities on COX enzymes and their cytotoxicity on cancer cell lines . Future studies may focus on further optimizing these compounds to enhance their selectivity and potency against COX enzymes .

properties

IUPAC Name

3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-6,7-dihydro-5H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S2/c1-32-22-15-9-8-14-20(22)23-21(25(30)28-19-12-6-3-7-13-19)17-33-26-24(23)34-27(31)29(26)16-18-10-4-2-5-11-18/h2-15,21,23H,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWFGVJGKXXAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(CSC3=C2SC(=O)N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide

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